2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
CAS No.: 937602-43-2
Cat. No.: VC2263231
Molecular Formula: C11H5F4NO2S
Molecular Weight: 291.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937602-43-2 |
|---|---|
| Molecular Formula | C11H5F4NO2S |
| Molecular Weight | 291.22 g/mol |
| IUPAC Name | 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
| Standard InChI Key | WNAGSVOVHQPALY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is uniquely identified through several standard chemical identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
| CAS Number | 937602-43-2 |
| Molecular Formula | C₁₁H₅F₄NO₂S |
| Molecular Weight | 291.22 g/mol |
| MDL Number | MFCD09027138 |
| InChI | InChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
| InChIKey | WNAGSVOVHQPALY-UHFFFAOYSA-N |
The compound has several synonyms in chemical databases and commercial catalogs, including:
-
2-(3-Fluoro-4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid
-
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid
Structural Features
The molecular structure of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid consists of three primary components:
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A thiazole heterocyclic ring system (a five-membered ring containing nitrogen and sulfur atoms)
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A carboxylic acid group at position 4 of the thiazole ring
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A phenyl ring at position 2 of the thiazole, bearing fluoro and trifluoromethyl substituents at positions 3 and 4, respectively
The structure can be represented by the SMILES notation: C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F .
Physical and Chemical Properties
Physical Properties
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid exhibits specific physical characteristics that are important for its handling, storage, and application in research settings. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 178-180°C |
| Storage Temperature | Ambient |
| Color/Appearance | Not specified in the sources |
| Hazard Classification | Irritant |
The compound has been identified as an irritant, which necessitates appropriate safety measures during handling . It is stable at ambient temperature for storage purposes, which simplifies its laboratory management and use in research settings .
Chemical Properties and Computed Parameters
Several computed and experimental chemical parameters provide insight into the potential behavior and reactivity of this compound in various systems. These properties, derived from computational models and experimental data, are presented in Table 3.
Table 3: Chemical Properties and Computed Parameters
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 3.5 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Limited hydrogen bond donation capability |
| Hydrogen Bond Acceptor Count | 8 | Significant hydrogen bond accepting potential |
| Rotatable Bond Count | 2 | Limited conformational flexibility |
| Topological Polar Surface Area | 78.4 Ų | Moderate polar surface area |
| Heavy Atom Count | 19 | - |
| Complexity | 352 | Indicates moderate molecular complexity |
| Monoisotopic Mass | 290.99771222 Da | Useful for mass spectrometry identification |
The XLogP3-AA value of 3.5 suggests that this compound has moderate lipophilicity, which may influence its solubility profile in various solvents and potential for membrane permeability in biological systems . The hydrogen bond parameters (1 donor, 8 acceptors) indicate asymmetric hydrogen bonding capabilities, with significantly greater potential for accepting hydrogen bonds than donating them .
The compound's topological polar surface area (TPSA) of 78.4 Ų falls within a range that is generally compatible with cell membrane permeation, suggesting potential for cellular uptake in biological systems . The limited number of rotatable bonds (2) indicates relatively restricted conformational flexibility, which may influence binding specificity to potential biological targets .
| Supplier | Catalog/Product Number | Package Size | Purity |
|---|---|---|---|
| Matrix Scientific (via VWR) | 047739-500MG, 047739-1G, 047739-5G | 500 mg, 1 g, 5 g | ≥95% |
| Apollo Scientific | PC8590-500MG | 500 mg | Not specified |
The compound is available in various package sizes to accommodate different research needs, ranging from 500 mg to 5 g quantities .
Structural Relationships and Chemical Class
Thiazole Derivatives
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid belongs to the broader class of thiazole derivatives, which are five-membered heterocyclic compounds containing both a nitrogen and a sulfur atom. Thiazole derivatives have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Fluorinated Compounds
The presence of multiple fluorine atoms in this compound (one as a fluorine substituent on the phenyl ring and three in the trifluoromethyl group) places it in the category of organofluorine compounds. Fluorine incorporation is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter binding affinity to biological targets .
The combination of the thiazole core with fluorinated substituents creates a unique chemical entity with potentially distinctive physicochemical properties and biological behavior compared to non-fluorinated analogs.
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